N-{4-[(2-hydroxyethyl)amino]-3-nitrophenyl}acetamide
Overview
Description
N-{4-[(2-hydroxyethyl)amino]-3-nitrophenyl}acetamide is an organic compound characterized by the presence of a nitro group, an amino group, and a hydroxyethyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(2-hydroxyethyl)amino]-3-nitrophenyl}acetamide typically involves the following steps:
Nitration: The starting material, 4-aminophenol, undergoes nitration to introduce a nitro group at the 3-position of the phenyl ring.
Acetylation: The nitrated product is then acetylated using acetic anhydride to form N-acetyl-4-aminophenol.
Hydroxyethylation: Finally, the acetylated compound is reacted with 2-chloroethanol in the presence of a base to introduce the hydroxyethyl group, yielding the target compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but often employs optimized reaction conditions and catalysts to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(2-hydroxyethyl)amino]-3-nitrophenyl}acetamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Oxidation: The hydroxyethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Oxidation: Potassium permanganate in an acidic or basic medium.
Major Products
Reduction: Formation of N-{4-[(2-aminoethyl)amino]-3-nitrophenyl}acetamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of N-{4-[(2-carboxyethyl)amino]-3-nitrophenyl}acetamide.
Scientific Research Applications
N-{4-[(2-hydroxyethyl)amino]-3-nitrophenyl}acetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the design of new drugs, particularly for its ability to interact with biological targets.
Material Science: The compound is explored for its use in the synthesis of advanced materials, such as polymers and nanomaterials, due to its functional groups that can participate in polymerization reactions.
Biological Studies: It is used as a probe in biochemical assays to study enzyme activity and protein interactions.
Industrial Applications: The compound is utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of N-{4-[(2-hydroxyethyl)amino]-3-nitrophenyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethyl and amino groups can form hydrogen bonds and electrostatic interactions with active sites of enzymes, modulating their activity. The nitro group can participate in redox reactions, influencing the redox state of biological systems.
Comparison with Similar Compounds
Similar Compounds
N-{4-[(2-hydroxyethyl)amino]-3-aminophenyl}acetamide: Similar structure but with an amino group instead of a nitro group.
N-{4-[(2-hydroxyethyl)amino]-3-methylphenyl}acetamide: Similar structure but with a methyl group instead of a nitro group.
N-{4-[(2-hydroxyethyl)amino]-3-chlorophenyl}acetamide: Similar structure but with a chloro group instead of a nitro group.
Uniqueness
N-{4-[(2-hydroxyethyl)amino]-3-nitrophenyl}acetamide is unique due to the presence of the nitro group, which imparts distinct electronic and steric properties. This makes it particularly useful in redox reactions and as a precursor for further functionalization in synthetic chemistry.
Properties
IUPAC Name |
N-[4-(2-hydroxyethylamino)-3-nitrophenyl]acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O4/c1-7(15)12-8-2-3-9(11-4-5-14)10(6-8)13(16)17/h2-3,6,11,14H,4-5H2,1H3,(H,12,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATLZGQJPRLSBPZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)NCCO)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40567581 | |
Record name | N-{4-[(2-Hydroxyethyl)amino]-3-nitrophenyl}acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40567581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34572-59-3 | |
Record name | N-{4-[(2-Hydroxyethyl)amino]-3-nitrophenyl}acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40567581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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